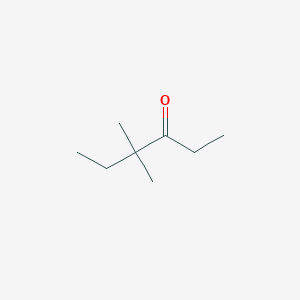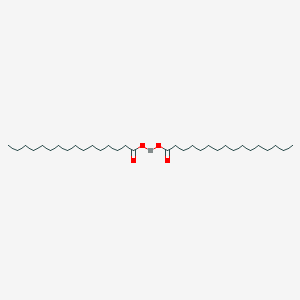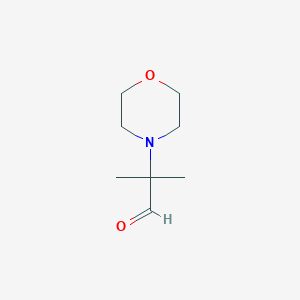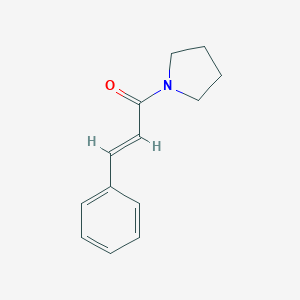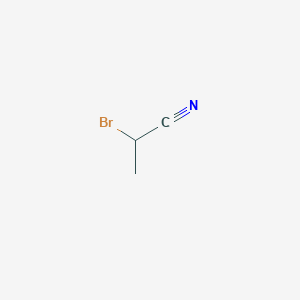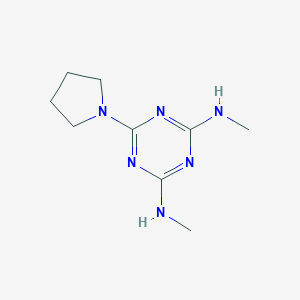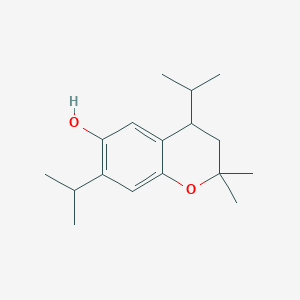
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol, also known as Trolox, is a water-soluble analog of vitamin E. It is a potent antioxidant that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism Of Action
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) in the body. It also inhibits lipid peroxidation, which is a major cause of cell damage. 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and detoxification genes.
Biochemical And Physiological Effects
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell damage, reduce inflammation, and improve mitochondrial function. 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has several advantages for lab experiments. It is water-soluble, which makes it easy to administer to cells and animals. It is also stable and has a long half-life in the body. However, 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has some limitations, including its potential to interfere with certain assays and its relatively low potency compared to other antioxidants.
Future Directions
There are several future directions for research on 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol. One area of interest is its potential use in the treatment of cancer. 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Another area of interest is its potential use in the treatment of neurodegenerative diseases. 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has been shown to improve cognitive function and memory in animal models of these diseases. Finally, there is interest in developing more potent analogs of 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol that could be used in clinical settings.
Synthesis Methods
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol can be synthesized by the condensation of 2,4,6-trimethylphenol with isobutyraldehyde in the presence of an acid catalyst. The resulting product is then reduced with sodium borohydride to yield 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol.
Scientific Research Applications
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, cardiovascular diseases, and diabetes. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties, which make it a promising candidate for the treatment of these diseases.
properties
CAS RN |
18403-56-0 |
|---|---|
Product Name |
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol |
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2,2-dimethyl-4,7-di(propan-2-yl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C17H26O2/c1-10(2)12-8-16-13(7-15(12)18)14(11(3)4)9-17(5,6)19-16/h7-8,10-11,14,18H,9H2,1-6H3 |
InChI Key |
GEMGEWMSHHRLGX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(OC2=CC(=C(C=C12)O)C(C)C)(C)C |
Canonical SMILES |
CC(C)C1CC(OC2=CC(=C(C=C12)O)C(C)C)(C)C |
Other CAS RN |
18403-56-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



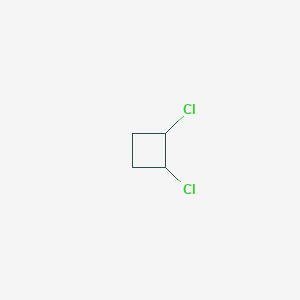
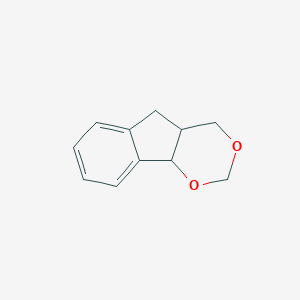
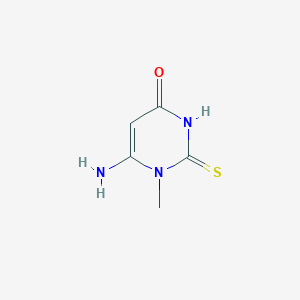
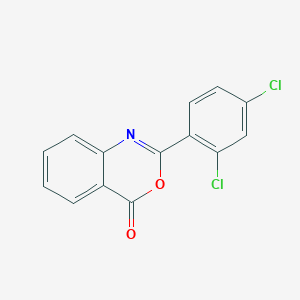
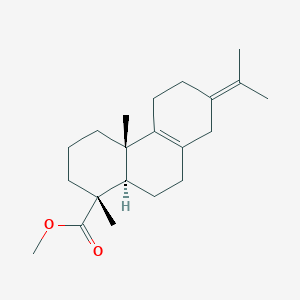
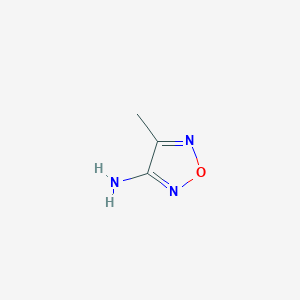
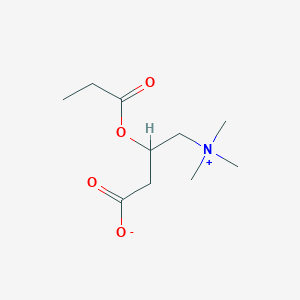
![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)
